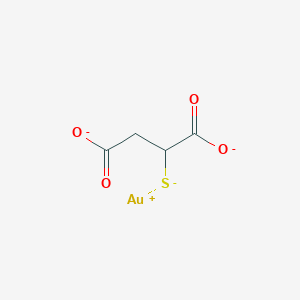

Disodium aurothiomalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aurothiomalate(2-) is a C4-dicarboxylate which is a dianion obtained by the deprotonation of the two carboxy OH groups of aurothiomalic acid. It is a conjugate base of an aurothiomalic acid.

Wissenschaftliche Forschungsanwendungen

Inhibition of Protein-Tyrosine Phosphatases

Disodium aurothiomalate (AuTM) has been found to inhibit the activity of protein-tyrosine phosphatases, such as CD45 and PTP1B, which are essential for antigen-receptor-mediated lymphocyte signaling. This inhibition could be a factor in its effectiveness in treating autoimmune and inflammatory disorders (Wang et al., 1997).

Interaction with T Cells

AuTM has been shown to interfere with the processing and presentation of defined antigens to T cells. Specifically, it inhibits IL-2 release of T cell hybridoma clones that recognize peptides containing two or more cysteine residues, which may contribute to the therapeutic effect in rheumatoid arthritis (Griem et al., 1995).

Molecular Distribution in Human Blood Plasma

Research has shown that a significant portion of gold from this compound associates with albumin in human blood plasma. This finding is crucial for understanding the biotransformation and the distribution of the drug in the body (Rayner et al., 1989).

Potential in Malaria Treatment

A study on murine malaria suggested that this compound could influence the survival of Plasmodium berghei-infected mice. This effect is partially explained by stimulation of eryptosis, the death of erythrocytes, which is beneficial in the clinical course of malaria (Alesutan et al., 2010).

Effect on Immune System

AuTM has been found to exert specific effects on various functions of macrophages and the activation of T-cells. These effects help to understand both the desired anti-inflammatory and adverse effects of antirheumatic gold drugs (Griem & Gleichmann, 1996).

Control of Oxidative Damage in Rheumatoid Arthritis

Gold(I)-thiolate drugs, including this compound, play roles in controlling oxidative damage in rheumatoid arthritis. They modulate enzymes involved in the generation or scavenging of reactive oxygen species and protect proteins against oxidative attack (Grootveld et al., 1990).

Eigenschaften

Molekularformel |

C4H3AuO4S-2 |

|---|---|

Molekulargewicht |

344.1 g/mol |

IUPAC-Name |

gold(1+);2-sulfidobutanedioate |

InChI |

InChI=1S/C4H6O4S.Au/c5-3(6)1-2(9)4(7)8;/h2,9H,1H2,(H,5,6)(H,7,8);/q;+1/p-3 |

InChI-Schlüssel |

XJHSMFDIQHVMCY-UHFFFAOYSA-K |

Kanonische SMILES |

C(C(C(=O)[O-])[S-])C(=O)[O-].[Au+] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

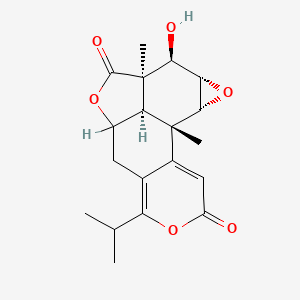

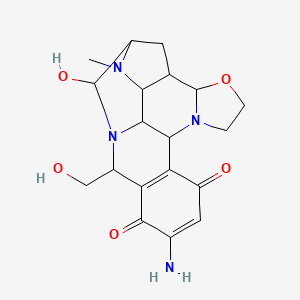

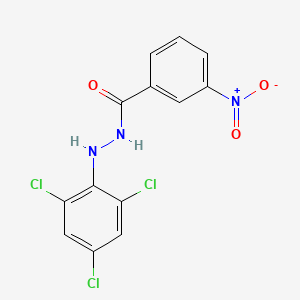

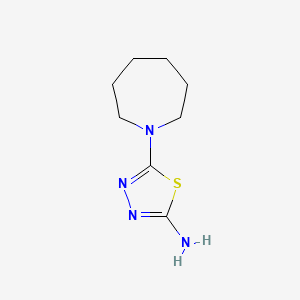

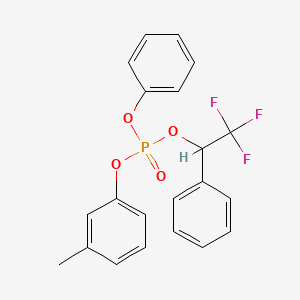

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-3-pyridinecarboxamide](/img/structure/B1226394.png)

![5-[[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl]-2-furancarboxylic acid methyl ester](/img/structure/B1226397.png)

![6-[(2,5-Dimethylphenyl)methyl]-3-(4-fluorophenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B1226410.png)

![4,6-diamino-14-(2-chlorophenyl)-8-imino-12-oxo-9-thia-3,11-diazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5-tetraene-5-carbonitrile](/img/structure/B1226418.png)